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Compound of Interest

Compound Name: AZ5385

Cat. No.: B12382105

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy of AZD5305, a next-
generation, highly selective PARP1 (Poly [ADP-ribose] polymerase 1) inhibitor and trapper, with
the first-generation PARP inhibitor, olaparib. The data presented is based on preclinical studies
in various animal models of cancer.

A note on the compound name: The initial request specified "AZ5385." Based on available
scientific literature, it is highly probable that this was a typographical error and the intended
compound of interest is AZD5305, a compound for which extensive preclinical data has been
published. This guide will focus on the in vivo efficacy of AZD5305.

AZD5305 has been developed to selectively inhibit PARP1, a key enzyme in the repair of
single-strand DNA breaks.[1] In cancers with mutations in DNA repair genes like BRCA1 and
BRCAZ2, inhibiting PARP1 leads to the accumulation of double-strand DNA breaks during
replication, which cannot be efficiently repaired, resulting in cancer cell death—a concept
known as synthetic lethality.[2] AZD5305 is designed to have greater selectivity for PARP1 over
PARP2, which may lead to an improved therapeutic window and reduced hematological toxicity
compared to first-generation, less selective PARP inhibitors like olaparib.[3]

Quantitative Efficacy Data

The following tables summarize the in vivo efficacy of AZD5305 compared to olaparib in
various xenograft and patient-derived xenograft (PDX) models of cancer.
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Table 1: In Vivo Efficacy of AZD5305 vs. Olaparib in a BRCA1-mutant Triple-Negative Breast

Cancer (TNBC) Xenograft Model (MDA-MB-436)

Dosing
Compound Dose Outcome Source(s)
Schedule
~90% tumor
regression with
Once Daily (QD) sustained
AZD5305 >0.1 mg/kg [2][4]
for 35 days response >100
days post-
treatment
83% tumor
regression with
] Once Daily (QD) tumor regrowth
Olaparib 100 mg/kg [2][4]
for 35 days observed from
day 63 post-
treatment

Table 2: In Vivo Efficacy of AZD5305 in a BRCA2-mutant Pancreatic Cancer Xenograft Model

(Capan-1)
Dosing
Compound Dose Outcome Source(s)
Schedule
AZD5305 10 mg/kg Once Daily (QD) Tumor Stasis [3]
AZD5305 1 mg/kg Once Daily (QD) Tumor Stasis [3]
52% Tumor
AZD5305 0.1 mg/kg Once Daily (QD) Growth Inhibition  [3]

(TGI)

Table 3: In Vivo Efficacy of AZD5305 vs. Olaparib in a BRCA2-knockout Colon Cancer
Xenograft Model (DLD-1 BRCAZ2-/-)
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Dosing
Compound Dose Outcome Source(s)
Schedule
) 78% tumor
AZD5305 10 mg/kg Once Daily (QD) ) [2]
regression
] 63% tumor
AZD5305 1 mg/kg Once Daily (QD) ) [2]
regression
40-54% Tumor
AZD5305 0.1 mg/kg Once Daily (QD) Growth Inhibition  [2]
(TGI)
40-54% Tumor
Olaparib 100 mg/kg Once Daily (QD) Growth Inhibition  [2]

(TGI)

Experimental Protocols

The following are generalized experimental methodologies based on the cited preclinical
studies. Specific details may vary between individual experiments.

1. Animal Models and Husbandry:

e Animals: Female SCID (for MDA-MB-436) or athymic nude mice (for DLD-1) were typically
used.[5]

¢ Housing: Animals were maintained in controlled environments with regulated temperature,
humidity, and light cycles. All procedures were conducted in accordance with institutional
animal care and use committee guidelines.[3]

2. Cell Lines and Tumor Implantation:
e Cell Lines:
o MDA-MB-436: A human triple-negative breast cancer cell line with a BRCA1 mutation.[2]

o Capan-1: A human pancreatic cancer cell line with a BRCA2 mutation.[3]
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o DLD-1 BRCAZ2-/-: A human colon cancer cell line engineered to be deficient in BRCA2.[2]

e Implantation: Cancer cells (e.g., 2.5 x 10”6 MDA-MB-436 cells mixed with 50% Matrigel)
were implanted subcutaneously into the flank of the mice.[5] For PDX models, tumor
fragments were implanted subcutaneously.[5]

3. Drug Administration and Dosing:
o Formulation: AZD5305 and olaparib were formulated for oral gavage.

e Dosing: Once tumors reached a predetermined size, animals were randomized into
treatment groups. Drugs were administered orally once daily (QD) for a specified duration
(e.g., 20-35 days).[6]

4. Efficacy Evaluation:

e Tumor Volume Measurement: Tumor dimensions were measured regularly (e.g., twice
weekly) with calipers, and tumor volume was calculated using the formula: (length x width"2)
/2.

e QOutcome Metrics:

o Tumor Growth Inhibition (TGI): The percentage difference in the mean tumor volume of a
treated group compared to the vehicle control group.

o Regression: A reduction in tumor size from the baseline measurement at the start of
treatment.

o Body Weight: Animal body weight was monitored as a measure of general toxicity.
5. Statistical Analysis:

« Statistical significance between treatment and vehicle groups was typically evaluated using a
one-tailed t-test or a one-way ANOVA with Dunnett's multiple comparison test.[6][7]
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Caption: PARP1 signaling in DNA repair and the mechanism of PARP inhibitors.

Experimental Workflow
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Caption: A typical experimental workflow for in vivo efficacy studies in xenograft models.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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